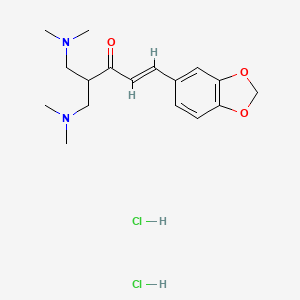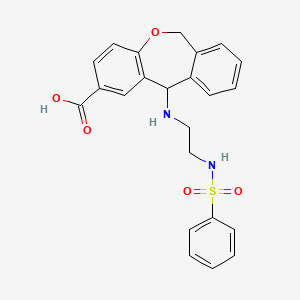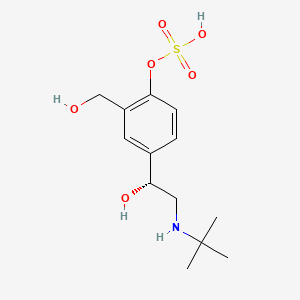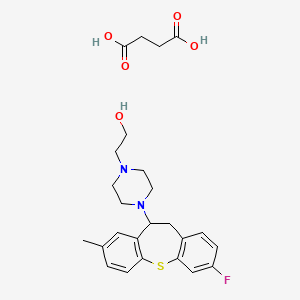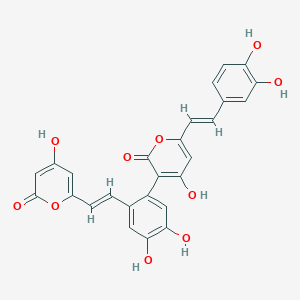
3,14'-Bihispidinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,14’-Bihispidinyl is a polyphenolic compound belonging to the styrylpyrone class. It is primarily found in medicinal fungi such as Phellinus linteus and Inonotus xeranticus. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,14’-Bihispidinyl is synthesized through the oxidative coupling of hispidin molecules. This process is typically mediated by enzymes such as laccase and peroxidase. In a laboratory setting, commercially available horseradish peroxidase (HRP) can be used to achieve the enzymatic synthesis of 3,14’-Bihispidinyl from hispidin .
Industrial Production Methods
The fermentation broth of medicinal fungi like Phellinus linteus and Inonotus xeranticus can also be used as a source of this compound .
Chemical Reactions Analysis
Types of Reactions
3,14’-Bihispidinyl undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative coupling of hispidin molecules to form 3,14’-Bihispidinyl is a key reaction in its synthesis .
Common Reagents and Conditions
Substitution: The substitution reactions involving 3,14’-Bihispidinyl have not been extensively studied.
Major Products Formed
The primary product formed from the oxidative coupling of hispidin is 3,14’-Bihispidinyl. Other dimers such as hypholomine B and 1,1-distrylpyrylethan can also be formed under different conditions .
Scientific Research Applications
3,14’-Bihispidinyl has a wide range of scientific research applications due to its diverse biological activities:
Mechanism of Action
The mechanism of action of 3,14’-Bihispidinyl involves its interaction with free radicals, leading to their neutralization. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them . The molecular targets and pathways involved in its anti-inflammatory and cytotoxic effects are still under investigation.
Comparison with Similar Compounds
3,14’-Bihispidinyl is unique among styrylpyrone compounds due to its specific structure and biological activities. Similar compounds include:
Hispidin: The monomeric form of 3,14’-Bihispidinyl, known for its antioxidant properties.
Isohispidin: Another styrylpyrone compound with similar biological activities.
Hypholomine B: A dimeric hispidin compound with antioxidant and cytotoxic properties.
1,1-Distyrylpyrylethan: Another dimeric hispidin compound with unique biological activities.
3,14’-Bihispidinyl stands out due to its specific dimeric structure and the unique biological activities it exhibits.
Properties
CAS No. |
62682-06-8 |
|---|---|
Molecular Formula |
C26H18O10 |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-2-[(E)-2-(4-hydroxy-6-oxopyran-2-yl)ethenyl]phenyl]-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one |
InChI |
InChI=1S/C26H18O10/c27-15-9-16(35-24(33)10-15)5-3-14-8-21(30)22(31)12-18(14)25-23(32)11-17(36-26(25)34)4-1-13-2-6-19(28)20(29)7-13/h1-12,27-32H/b4-1+,5-3+ |
InChI Key |
FGWGTWIARJXADL-CLLRDSTBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C(=O)O2)C3=CC(=C(C=C3/C=C/C4=CC(=CC(=O)O4)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)C3=CC(=C(C=C3C=CC4=CC(=CC(=O)O4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


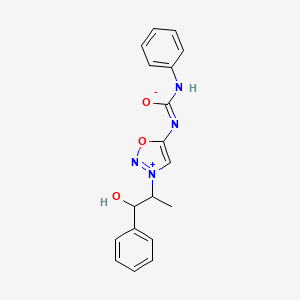


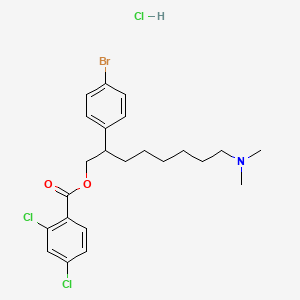
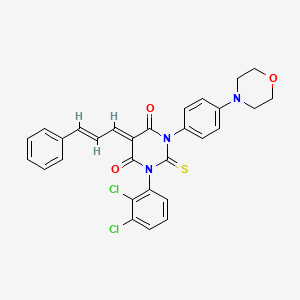
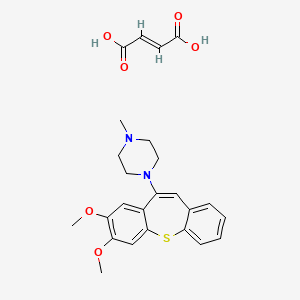
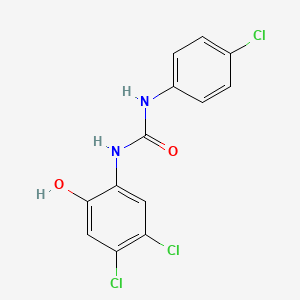
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
